4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable candidate for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-methylbenzenesulfonyl chloride and 2-methoxybenzoyl chloride, which undergo a series of nucleophilic substitution and cyclization reactions under controlled conditions. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. The purification process typically involves recrystallization and chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride
- 2-(4-Fluoro-2-methylbenzenesulfonyl)-2,7-diazaspiro[4.5]decane
Uniqueness
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its spirocyclic structure, which imparts enhanced stability and rigidity compared to linear or branched analogs. This unique framework makes it particularly valuable in applications requiring robust and durable compounds .
Properties
Molecular Formula |
C22H25FN2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H25FN2O5S/c1-16-15-17(7-8-19(16)23)31(27,28)25-13-14-30-22(25)9-11-24(12-10-22)21(26)18-5-3-4-6-20(18)29-2/h3-8,15H,9-14H2,1-2H3 |
InChI Key |
OTGUOMSJGAZFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4OC)F |
Origin of Product |
United States |
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